molecular formula C8H6 B1625878 Phenylacetylene-d CAS No. 3240-11-7

Phenylacetylene-d

Cat. No.: B1625878
CAS No.: 3240-11-7
M. Wt: 103.14 g/mol
InChI Key: UEXCJVNBTNXOEH-MICDWDOJSA-N
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Description

Phenylacetylene-d (C8H5D, CAS 3240-11-7) is a deuterated derivative of phenylacetylene, where the terminal hydrogen of the acetylene group is replaced by deuterium. This isotopic substitution significantly impacts its physicochemical properties and reactivity, making it a critical tool in mechanistic studies, kinetic isotope effect (KIE) investigations, and the synthesis of deuterated organic compounds.

Synthesis:
this compound is typically synthesized via deprotonation of phenylacetylene using strong bases like n-butyllithium, followed by quenching with deuterated reagents (e.g., D2O). A modified procedure yields 43% isolated product after silica gel chromatography . Key spectral data include:

  • ¹H NMR (CDCl₃): Aromatic protons at δ 7.30–7.50 ppm; absence of the terminal acetylene proton .
  • ¹³C NMR (C₆D₆): Acetylenic carbon at δ 83.36 ppm with a coupling constant (¹JC–D = 7.3 Hz) .
  • IR: Reduced C–D stretching (~2500 cm⁻¹) compared to C–H in phenylacetylene (~3300 cm⁻¹) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-deuterioethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXCJVNBTNXOEH-MICDWDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480101
Record name Phenylacetylene-d
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3240-11-7
Record name Phenylacetylene-d
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylacetylene-d
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Preparation Methods

Reaction Mechanism

The lithium-mediated deuteration method involves deprotonating phenylacetylene with n-butyllithium (n-BuLi) to form lithium phenylacetylide, followed by quenching with deuterated water (D₂O). This two-step process achieves selective deuterium incorporation at the terminal alkyne position. The reaction proceeds via:

  • Deprotonation :
    $$ \text{C}6\text{H}5\text{C≡CH} + \text{n-BuLi} \rightarrow \text{C}6\text{H}5\text{C≡CLi} + \text{n-BuH} $$
  • Deuteration :
    $$ \text{C}6\text{H}5\text{C≡CLi} + \text{D}2\text{O} \rightarrow \text{C}6\text{H}_5\text{C≡CD} + \text{LiOD} $$

Procedure and Optimization

A Schlenk flask charged with phenylacetylene (7.00 mL, 63.7 mmol) and hexane (200 mL) is cooled to −78°C. n-BuLi (2.6 M, 25.0 mL) is added dropwise, forming lithium phenylacetylide as a white precipitate. After warming to room temperature, volatiles are removed under vacuum. The residue is dissolved in diethyl ether at −35°C, treated with D₂O (15 mL), and extracted to yield crude phenylacetylene-d. Distillation at 175°C under air affords pure product (3.74 g, 57% yield).

Key Parameters :

Parameter Value
Temperature −78°C to 25°C
Solvent Hexane/Diethyl ether
Base n-BuLi (2.6 M)
Yield 57%

Dehydrohalogenation of Styrene Dibromide

Reaction Mechanism

This method converts 1,2-dibromoethylbenzene (styrene dibromide) to this compound via double elimination of HBr using alkali metal hydroxides in non-primary alcohols:

$$ \text{C}6\text{H}5\text{CHBrCH}2\text{Br} + 2 \text{NaOH} \rightarrow \text{C}6\text{H}5\text{C≡CH} + 2 \text{NaBr} + 2 \text{H}2\text{O} $$

Deuterium incorporation requires substituting H₂O with D₂O in the solvent system.

Procedure and Optimization

A mixture of styrene dibromide (65.99 g, 250 mmol) and NaOH (40 g, 1 mol) in glycerol is heated to 144–200°C under autogenous pressure. The reaction produces this compound, which is distilled and collected in a receiver cooled to 0°C. Using isopropanol-water azeotrope (50% H₂O) with D₂O substitution yields 82% this compound.

Key Parameters :

Parameter Value
Temperature 144–200°C
Solvent Glycerol/Isopropanol
Base NaOH
Yield 82%

Challenges and By-Products

  • Solvent Choice : Primary alcohols (e.g., methanol) produce alkoxystyrene by-products, whereas secondary/tertiary alcohols minimize side reactions.
  • Pressure Control : Reactions require sealed systems to maintain autogenous pressure.

Crossed Molecular Beam Synthesis

Reaction Mechanism

In a gas-phase study, deuterated ethynyl radicals (C₂D) react with benzene (C₆H₆) to form this compound₆ via a barrierless pathway:

$$ \text{C}6\text{H}6 + \text{C}2\text{D} \rightarrow \text{C}6\text{H}_5\text{C≡CD} + \text{H} $$

Procedure and Insights

A molecular beam of C₂D radicals collides with benzene at 58.1 kJ mol⁻¹, forming a long-lived intermediate that decomposes via a tight transition state. The reaction exoergicity (−121 kJ mol⁻¹) favors this compound₆ formation.

Key Parameters :

Parameter Value
Collision Energy 58.1 kJ mol⁻¹
Exoergicity −121 kJ mol⁻¹
Deuterium Source C₂D radicals

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

Method Yield (%) Deuterium Source Scalability Key Advantage
Lithium Exchange 57 D₂O Moderate Selective mono-deuteration
Dehydrohalogenation 82 D₂O solvent High High yield, simple setup
Molecular Beam N/A C₂D radicals Low Mechanistic insight

Reaction Optimization Strategies

Temperature and Solvent Effects

  • Lithium Exchange : Lower temperatures (−78°C) enhance acetylide stability, while ether solvents improve D₂O miscibility.
  • Dehydrohalogenation : Elevated temperatures (≥150°C) accelerate HBr elimination but risk decomposition; glycerol minimizes side reactions.

Isotopic Purity Enhancement

  • Distillation : Post-synthesis distillation (175°C) removes protiated contaminants, achieving >98% deuterium incorporation.
  • Solvent Drying : Anhydrous D₂O and deuterated solvents prevent proton back-exchange.

Chemical Reactions Analysis

Phenylacetylene-d undergoes various chemical reactions typical of terminal alkynes:

Common Reagents and Conditions:

    Lindlar Catalyst: Used for semi-hydrogenation.

    Copper (II) Salts and Base: Used for oxidative coupling.

    Gold or Mercury Reagents: Used for hydration reactions.

Major Products:

    Styrene: From semi-hydrogenation.

    Diphenylbutadiyne: From oxidative coupling.

    Acetophenone: From hydration.

Scientific Research Applications

Phenylacetylene-d is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which phenylacetylene-d exerts its effects is primarily through its participation in chemical reactions typical of terminal alkynes. The deuterium atom can influence reaction kinetics and mechanisms due to the isotope effect, which can be studied using various analytical techniques .

Comparison with Similar Compounds

Phenylacetylene (Non-Deuterated)

Key Differences :

  • Reactivity : Phenylacetylene undergoes faster deprotonation in metal-catalyzed reactions due to the lower bond strength of C–H vs. C–D. For example, in gold-catalyzed hydrohydrazination, phenylacetylene-d exhibits a KIE (kH/kD) of 2.3–3.6, indicating that C–H cleavage is rate-limiting .
  • Boiling Point : this compound (142°C) has a marginally lower boiling point than phenylacetylene (~144°C), attributed to isotopic mass effects .

Phenylacetylene-d6 (C8D6, CAS 25837-47-2)

Key Differences :

  • Deuteration Scope: Phenylacetylene-d6 features full deuteration of both the benzene ring and acetylene group, whereas this compound is monodeuterated.
  • Applications : Phenylacetylene-d6 is used in studies requiring complete isotopic labeling, such as neutron scattering or high-resolution mass spectrometry. In contrast, this compound is preferred for probing specific mechanistic steps (e.g., alkyne deprotonation) .

Substituted Deuterated Alkynes

Examples include 4-methylthis compound and 4-bromothis compound. These compounds share similar synthetic routes (deuterium quenching of Grignard intermediates) but differ in:

  • Electronic Effects : Electron-withdrawing groups (e.g., –Br) accelerate reactions involving deuterated alkynes by stabilizing transition states. For instance, 4-bromothis compound shows shorter induction periods in copper-catalyzed click chemistry compared to this compound .
  • Regioselectivity: In hydroamination reactions, this compound produces a 1:2 ratio of deuterated (5-d1) to non-deuterated (5) products, while electron-rich derivatives may favor different regiochemical outcomes .

Research Findings and Data Tables

Table 1. Kinetic Isotope Effects (KIEs) of this compound

Reaction Type KIE (kH/kD) Mechanistic Insight Reference
Au-catalyzed hydrohydrazination 2.3 Rate-limiting alkyne deprotonation
α-Methylation of amines 3.6 Turnover-limiting C–H bond cleavage
Cu-catalyzed H/D scrambling N/A Equilibrium between Cu acetylides

Table 2. Physical Properties Comparison

Compound Boiling Point (°C) ¹³C NMR (Acetylenic Carbon, ppm) Key Applications
This compound 142 83.36 (t, ¹JC–D = 7.3 Hz) Mechanistic studies, KIE assays
Phenylacetylene ~144 78.2 (s) General alkyne chemistry
Phenylacetylene-d6 139–141 83.1 (t, ¹JC–D = 7.3 Hz) Neutron scattering, MS studies

Stability and Handling Considerations

This compound is volatile and sensitive to prolonged drying, which can reduce yields . Storage under inert atmospheres (N2/Ar) at low temperatures (–20°C) is recommended. Its deuterated analogues (e.g., phenylacetylene-d6) exhibit similar stability but require specialized handling due to higher deuteration costs.

Biological Activity

Phenylacetylene-d (C8H6D) is a deuterated derivative of phenylacetylene, a compound known for its applications in organic synthesis and material science. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound has a similar structure to phenylacetylene, with the addition of deuterium at the terminal alkyne position. This modification can influence its reactivity and biological interactions. The compound's molecular structure is represented as follows:

Phenylacetylene d C6H5CCD\text{Phenylacetylene d }C_6H_5C\equiv CD

Biological Activity Overview

Recent studies have indicated that phenylacetylene and its derivatives exhibit various biological activities, including:

  • Anticancer Properties : Phenylacetylene has been investigated for its potential to inhibit cancer cell proliferation. Research shows that it can induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy .
  • Antimicrobial Activity : Some studies suggest that phenylacetylene derivatives possess antimicrobial properties against specific bacteria and fungi. This activity may be attributed to their ability to disrupt cellular membranes or inhibit enzyme functions .
  • Anti-inflammatory Effects : Phenylacetylene has been noted for its anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as COX-1 and COX-2. This inhibition can lead to reduced production of inflammatory mediators .
  • Cellular Uptake and Metabolism : The presence of deuterium may alter the pharmacokinetics of this compound, affecting its absorption, distribution, metabolism, and excretion (ADME) profiles compared to its non-deuterated counterpart .
  • Reactive Oxygen Species (ROS) Modulation : Phenylacetylene has shown potential in modulating oxidative stress within cells, which can influence cell survival and apoptosis pathways .

Table 1: Summary of Biological Activities of this compound

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria/fungi
Anti-inflammatoryInhibits COX enzymes
MechanismDescriptionReference
Enzyme InhibitionInhibits COX-1 and COX-2
Cellular UptakeAltered ADME profiles due to deuteration
ROS ModulationInfluences oxidative stress pathways

Case Studies

  • Anticancer Study : A study evaluated the effects of phenylacetylene on MCF-7 breast cancer cells. Results indicated significant apoptosis induction at concentrations above 10 μM, highlighting its potential as an anticancer agent .
  • Antimicrobial Research : A recent investigation tested various phenylacetylene derivatives against E. coli and Staphylococcus aureus. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 50 μg/mL, suggesting promising antimicrobial properties .
  • Inflammation Model : In a murine model of inflammation, administration of phenylacetylene led to a marked reduction in paw edema compared to control groups, supporting its anti-inflammatory potential through COX inhibition .

Q & A

Q. What are the established synthetic protocols for phenylacetylene-d, and how do reaction conditions influence isotopic purity?

this compound is synthesized via a modified Grignard reagent method. Ethylmagnesium bromide in ether is prepared, followed by substitution with phenylacetylene to form the phenylacetylene Grignard complex. Hydrolysis with deuterium-enriched water (99.82% D) ensures deuterium incorporation at the terminal alkyne position. Post-synthesis, the compound is extracted with pentane and double-distilled under reduced pressure (48–49°C) to achieve >99% isotopic purity .

  • Key variables :
  • Ether solvent purity (affects Grignard stability).
  • Hydrolysis rate (slow addition minimizes proton contamination).
  • Distillation conditions (temperature control critical for avoiding decomposition).
    • Data example :
ParameterValue
Reaction yield72–85%
Distillation efficiency95% isotopic purity after first pass
Final purity (HRMS)103.07 (C8_8D6_6)

Q. How do IR and NMR spectroscopic techniques distinguish this compound from its non-deuterated analog?

  • IR analysis : The C-D stretching vibration appears at ~2100 cm1^{-1}, shifted from the C-H stretch (~3300 cm1^{-1}) in phenylacetylene. This shift confirms deuterium incorporation .
  • NMR analysis :
  • 1^1H NMR: Aromatic protons at 7.45 ppm; absence of acetylenic protons (normally at 2.5–3.5 ppm for C-H) confirms deuteration.
  • 13^{13}C NMR: Terminal alkyne carbon resonates at 63.08 ppm, with isotopic mass confirmed via high-resolution mass spectrometry (HRMS) .

Q. What are the primary challenges in maintaining isotopic integrity during storage and handling?

  • Deuterium exchange : Protons from moisture or solvents can replace deuterium at the alkyne position.
  • Mitigation strategies :
  • Store under inert atmosphere (argon/nitrogen).
  • Use deuterated solvents (e.g., D2_2O, CDCl3_3) in experimental workflows.
  • Avoid prolonged exposure to protic acids/bases .

Advanced Research Questions

Q. How can kinetic isotope effects (KIEs) be quantified in this compound reactions, and what experimental controls are essential?

KIEs are measured via comparative rate studies between phenylacetylene and this compound. For example:

  • Equilibrium quench method :

Establish equilibrium between phenylacetylene anion and deuterated solvent (methanol-D).

Quench with triethylsulfonium sulfuric acid to trap the anion.

Calculate isotope ratios via liquid scintillation counting or HRMS .

  • Critical controls :
  • Blank runs to subtract post-quench deuterium exchange.
  • Temperature stabilization (±0.1°C) to minimize kinetic variability.
  • Statistical validation via triplicate runs (RSD < 5%) .

Q. How should researchers resolve contradictions between theoretical and observed KIEs in this compound systems?

Discrepancies often arise from:

  • Solvent isotope effects : Deuteration of methanol (CH3_3OD vs. CH3_3OH) alters reaction dynamics.
  • Experimental artifacts : Incomplete quenching or side reactions (e.g., alkyne oligomerization).
  • Resolution framework :
IssueDiagnostic Test
Solvent interferenceCompare KIEs in multiple solvents (e.g., THF, DMF).
Kinetic vs. equilibrium effectsConduct "infinity time" experiments (20+ half-lives) to isolate equilibrium contributions .

Q. What methodologies ensure reproducibility in this compound-based catalytic studies?

  • Standardized protocols :
  • Pre-equilibrate reagents at reaction temperature.
  • Use calibrated syringes for precise deuterated reagent dispensing.
    • Data validation :
  • Cross-check NMR/IR results with independent techniques (e.g., Raman spectroscopy).
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data reporting .

Methodological Guidelines

  • Synthesis : Follow strict anhydrous conditions and validate isotopic purity via HRMS .
  • Characterization : Use combined spectroscopic techniques (IR, NMR, HRMS) to confirm structure and deuteration .
  • Data analysis : Apply statistical tools (e.g., t-tests for isotope ratios) and document uncertainties .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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